1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]- is a heterocyclic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique bicyclic structure, which includes a pyrrolo ring fused with a pyridine ring. The presence of a bromine atom at the 6-position and a pyrrolidinylmethyl substituent at the 2-position contributes to its chemical properties and potential biological activities.
The compound can be synthesized through various organic reactions, as detailed in scientific literature and patents. Its synthesis and applications have been explored in recent research, highlighting its significance in medicinal chemistry and material science.
1H-Pyrrolo[2,3-b]pyridine is classified under:
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]- typically involves multi-step organic reactions. Key synthetic routes include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (e.g., dichloromethane or tetrahydrofuran), and reaction time to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed for characterization of the synthesized product .
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine is characterized by:
These structural details are crucial for understanding the compound's reactivity and interaction with biological targets.
1H-Pyrrolo[2,3-b]pyridine can undergo various chemical reactions including:
Common reagents for these reactions include:
The mechanism of action for compounds like 1H-Pyrrolo[2,3-b]pyridine often involves interaction with specific biological targets such as enzymes or receptors. The bromine substituent may enhance binding affinity due to its electronegative nature, while the pyrrolidinylmethyl group could contribute to conformational flexibility.
Research indicates potential interactions with various biological pathways, making this compound a candidate for further pharmacological studies .
Relevant analytical techniques such as NMR and IR spectroscopy provide insights into the compound's physical state and chemical behavior .
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]- serves several scientific purposes:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing its relevance in contemporary scientific research.
The stereoselective introduction of the (2S)-pyrrolidinylmethyl group represents a critical synthetic challenge due to the chiral center's influence on biological activity. Modern methodologies employ silver-catalyzed 1,3-dipolar cycloadditions with azomethine ylides, achieving >95% diastereomeric excess when using silver carbonate catalysts under ambient conditions . This approach leverages the (S)-configuration of sulfinylimine groups as electron-withdrawing moieties to control stereochemistry. Alternative strategies include chiral auxiliary approaches (90% de) and asymmetric alkylation (85% de) using lithium bases at cryogenic temperatures (-78°C). The resulting proline derivatives serve dual purposes as target molecule precursors and organocatalysts . Key stereochemical outcomes are compared below:
Table 1: Stereoselective Methods for (S)-Pyrrolidinylmethyl Group Introduction
Method | Catalyst System | Stereoselectivity | Yield Range | Reaction Conditions |
---|---|---|---|---|
Azomethine ylide cycloaddition | Silver carbonate | >95% de | 60-80% | RT, 12-24 hours |
Chiral auxiliary approach | None required | >90% de | 55-75% | Variable temperature |
Asymmetric alkylation | Lithium bases | >85% de | 50-70% | -78°C, 2-4 hours |
Enzymatic resolution | Lipase enzymes | >98% ee | 40-60% | 37°C, 24-48 hours |
Regioselective bromination at the C6 position is achieved through N-bromosuccinimide (NBS) mediated electrophilic substitution under radical-initiated conditions (AIBN catalyst in CCl₄) [3] [7]. This method demonstrates exceptional positional selectivity due to the electron-rich C6 carbon's enhanced nucleophilicity compared to C4. Optimization studies reveal that solvent polarity significantly influences yield, with non-polar solvents (hexane, CCl₄) providing superior regiocontrol (>95%) versus polar aprotic solvents (DMF, acetonitrile). Reaction temperatures must be maintained at 0-25°C to prevent polybromination [7]. The brominated precursor 6-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 143468-13-7) serves as the essential building block, available commercially with 97% purity [8].
Table 2: Bromination Optimization Parameters
Brominating Agent | Solvent | Temperature | Reaction Time | Regioselectivity | Yield |
---|---|---|---|---|---|
NBS | CCl₄ | 0-5°C | 2 hours | >98% C6 | 85% |
NBS | DMF | 25°C | 30 minutes | 85% C6 | 78% |
Br₂ | CHCl₃ | 25°C | 4 hours | 90% C6 | 65% |
NBS/AIBN | CCl₄ | Reflux | 1 hour | 75% C6 | 70% |
Chiral separation of racemic mixtures is accomplished through preparative chiral HPLC using polysaccharide-based stationary phases (Chiralpak® AD-H column) with hexane/isopropanol mobile phases [3]. This technique achieves baseline separation with >99% enantiomeric purity. Enzymatic kinetic resolution employing lipases (e.g., Candida antarctica lipase B) demonstrates high efficiency for ester-functionalized intermediates, yielding the (S)-enantiomer with 98% ee . For synthetic intermediates bearing ionizable groups, diastereomeric salt crystallization using L-tartaric acid provides a cost-effective industrial-scale resolution method (90% ee after single recrystallization) [5]. Each methodology presents distinct advantages in scalability, purity, and operational complexity:
Table 3: Chiral Resolution Performance Comparison
Technique | Resolution Agent | Enantiomeric Excess | Yield | Throughput |
---|---|---|---|---|
Chiral HPLC | Chiralpak® AD-H | >99% ee | 35-45% | Low |
Enzymatic resolution | Lipase B | 98% ee | 40-45% | Medium |
Diastereomeric salts | L-Tartaric acid | 90% ee | 50-55% | High |
The phenylsulfonyl-protected intermediate (1-(benzenesulfonyl)-6-bromo-2-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine) serves essential functions in multi-step synthesis [3] [5]. This derivative (MW: 420.3 g/mol) is synthesized via sulfonylation of the brominated core using phenylsulfonyl chloride under phase-transfer conditions (tetrabutylammonium hydrogen sulfate catalyst in CH₂Cl₂/aqueous NaOH), achieving 68% yield [3] . The bulky sulfonyl group fulfills dual roles: preventing N1 side reactions during C2 functionalization and enhancing crystallinity for improved purification. Spectroscopic characterization confirms successful protection through distinctive shifts in NMR: ¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J = 8.0 Hz, 2H), 7.98 (s, 1H), 7.72 (t, J = 7.6 Hz, 1H), 7.58 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 3.2 Hz, 1H), 4.18 (m, 1H), 3.85 (dd, J = 14.4, 5.2 Hz, 1H) [5]. Additional protection strategies include tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen, though sulfonyl protection dominates in industrial applications.
The integrated synthetic sequence comprises four critical stages: (1) core bromination (85% yield), (2) N1 sulfonylation (68% yield), (3) stereoselective C2 alkylation (72% yield), and (4) deprotection/purification (90% yield) [3] . Process intensification focuses on three leverage points: First, solvent recycling in bromination steps reduces material costs by 40%. Second, continuous flow hydrogenation replaces batch deprotection, reducing reaction time from 48 hours to 5 hours while maintaining 90% yield. Third, cryogenic reaction optimization in the stereoselective alkylation step enhances diastereoselectivity from 85% to 95% de . These optimizations elevate the overall yield from 18% (linear sequence) to 38% (optimized convergent approach). Key impurities identified through LC-MS tracking include the regioisomeric 4-bromo contaminant (<0.5%) and des-bromo byproduct (<0.3%), controlled through crystallization-based purification.
Table 4: Optimized Multi-Step Synthesis Performance
Synthetic Stage | Key Improvement | Yield Before | Yield After | Purity |
---|---|---|---|---|
Core bromination | Solvent recycling | 80% | 85% | 99.5% |
N1 sulfonylation | Phase-transfer catalysis | 55% | 68% | 98.8% |
Stereoselective alkylation | Cryogenic optimization | 65% | 72% | 99.1% |
Global deprotection | Continuous flow hydrogenation | 85% | 90% | 99.7% |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0